5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Catalog No.
S12327792
CAS No.
M.F
C9H8BrFO
M. Wt
231.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Product Name

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

IUPAC Name

5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

InChI

InChI=1S/C9H8BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2

InChI Key

OFMGOPGWVYQNQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C(=CC(=C2)Br)F

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a synthetic organic compound characterized by the presence of bromine and fluorine substituents on the indene ring. The compound features a hydroxyl group that enhances its reactivity and potential biological activity. Its molecular formula is C9H6BrFC_9H_6BrF, and it has a molar mass of approximately 229.05 g/mol. The structure includes a bicyclic indane framework, which is significant in medicinal chemistry due to its diverse biological properties.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or pyridinium chlorochromate.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, including dehalogenated forms .

The biological activity of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has been explored in various studies. It exhibits potential antimicrobial and anticancer properties, making it a candidate for further pharmacological development. The presence of the bromine and fluorine atoms may enhance its binding affinity to biological targets, influencing its therapeutic efficacy.

The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone derivative (4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one) using reducing agents such as sodium borohydride in an alcohol solvent under inert conditions. This method allows for high yields and purity of the desired product .

Synthetic Route Example

  • Starting Material: 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.
  • Reagent: Sodium borohydride in isopropyl alcohol.
  • Conditions: Stirring at room temperature under an argon atmosphere for several hours.
  • Product Isolation: Evaporation of the solvent to yield 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol.

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications across different fields:

  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmacologically active compounds.
  • Biological Research: Used in studies investigating enzyme interactions and metabolic pathways.
  • Material Science: Explored for potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.

The interaction studies involving 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol focus on its binding affinity to various enzymes and receptors. These studies reveal that the compound can modulate enzymatic activity and receptor interactions, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

Several compounds share structural similarities with 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
4-Bromo-7-fluoro-2,3-dihydro-1H-indanoneStructureContains a ketone instead of a hydroxyl group; explored for similar biological activities.
4-Bromo-indeneStructureLacks dihydro and hydroxyl functionalities; simpler structure with different reactivity.
4-Bromo-naphthalenoneStructureMore complex aromatic system; differing electronic properties affecting biological activity.

Uniqueness

5-Bromo-7-fluoro-2,3-dihydro-1H-indanone stands out due to its unique combination of halogen substituents and functional hydroxyl group on the indane framework, which enhances its reactivity and potential biological activity compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.97426 g/mol

Monoisotopic Mass

229.97426 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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